1-(Pyrimidin-5-yl)ethanamine

Description

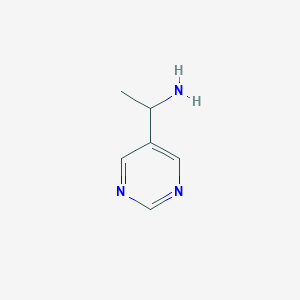

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-pyrimidin-5-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-5(7)6-2-8-4-9-3-6/h2-5H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWCPZMRPJBYIFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=CN=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80596431 | |

| Record name | 1-(Pyrimidin-5-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179323-61-6 | |

| Record name | α-Methyl-5-pyrimidinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179323-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Pyrimidin-5-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Pyrimidinyl Ethanamines

General Strategies for Pyrimidine (B1678525) Ring Construction with Ethanamine Linkage

The formation of the pyrimidine ring is a foundational step in the synthesis of 1-(pyrimidin-5-yl)ethanamine. This is often achieved through cyclization reactions, followed by the introduction of the ethanamine moiety via coupling reactions.

Cyclization Reactions in Pyrimidine Synthesis

The construction of the pyrimidine ring typically involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related nitrogen-containing species. researchgate.netacs.org A variety of substrates can be utilized, and the reaction conditions can be tailored to achieve the desired substitution pattern on the pyrimidine ring. For instance, the reaction of β-formyl enamides with urea (B33335), catalyzed by samarium chloride under microwave irradiation, provides a direct route to pyrimidine derivatives. Another approach involves the reaction of ketones, aldehydes, or esters with amidines in the presence of an oxidizing agent like TEMPO and an iron(II)-complex. organic-chemistry.org

A notable method for constructing fully substituted pyrimidines involves a domino reaction strategy. acs.org This approach utilizes amidines as the nitrogen source and activated skipped diynes as electrophilic partners. The process begins with two consecutive aza-Michael additions to assemble the six-membered heterocyclic ring. Subsequent aromatization is achieved through a [H]-shift and a mdpi.commdpi.com-sigmatropic rearrangement. acs.org

Coupling Reactions for Ethanamine Moiety Introduction

Once the pyrimidine core is established, the ethanamine side chain is typically introduced through various coupling reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for this purpose. smolecule.comacs.org

The Suzuki-Miyaura coupling allows for the formation of a carbon-carbon bond between a halogenated pyrimidine and an appropriate boron-containing reagent. nih.gov This is often a precursor step to introduce a functional group that can be later converted to the ethanamine. For example, a vinyl group can be introduced and subsequently transformed into the desired amine.

The Buchwald-Hartwig amination provides a direct method for forming a carbon-nitrogen bond between a halogenated pyrimidine and an amine or its equivalent. acs.org This reaction is highly versatile and has been successfully applied to the synthesis of a wide range of N-aryl and N-alkyl pyrimidines. The choice of ligand for the palladium catalyst is crucial for the success of this reaction, with various phosphine-based ligands being commonly employed. acs.org

Stereoselective Synthesis of Chiral this compound Derivatives

The biological activity of many pharmaceuticals is highly dependent on their stereochemistry. Consequently, the development of stereoselective methods for the synthesis of chiral this compound derivatives is of paramount importance. nih.gov

Chiral Auxiliaries and Catalysts in Enantioselective Synthesis

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. This can be achieved through the use of chiral auxiliaries, chiral catalysts, or biocatalysts. nih.govsfu.ca

Chiral auxiliaries are chiral molecules that are temporarily incorporated into the substrate, directing the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. While effective, this approach requires additional synthetic steps for the attachment and removal of the auxiliary. sfu.ca

Asymmetric catalysis, employing either chiral metal complexes or organocatalysts, offers a more efficient alternative. nih.gov Chiral ligands, often phosphorus- or nitrogen-based, coordinate to a metal center to create a chiral environment that influences the stereochemical course of the reaction. rsc.org For instance, asymmetric hydrogenation of a suitable prochiral precursor, such as an imine or enamine, using a chiral transition metal catalyst is a common strategy for preparing chiral amines. nih.gov

Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines. acs.org Enzymes, such as transaminases, can exhibit high enantioselectivity and operate under mild reaction conditions. For example, (S)-1-(5-fluoropyrimidin-2-yl)ethanamine has been synthesized using an (S)-selective amine transaminase from Vibrio fluvialis. researchgate.net This biocatalytic approach often offers excellent enantiomeric excess (>99% ee). acs.orgresearchgate.net

Diastereoselective Approaches

Diastereoselective synthesis focuses on controlling the formation of multiple stereocenters in a molecule to favor a specific diastereomer. This is particularly relevant when the target molecule contains more than one chiral center. mdpi.comacs.org

One common strategy involves the use of a substrate that already contains a stereocenter to influence the stereochemistry of a newly formed stereocenter. For example, the reduction of a ketone precursor containing a chiral center can lead to the preferential formation of one diastereomeric alcohol. This alcohol can then be converted to the corresponding amine with retention of configuration. The choice of reducing agent can significantly influence the diastereoselectivity of the ketone reduction. beilstein-journals.org

Domino reactions can also be designed to proceed with high diastereoselectivity. acs.orgnih.gov For example, a four-component reaction of 2,6-diaminopyrimidine-4-one with aryl aldehydes and barbituric acids in water under microwave irradiation has been shown to produce 6-spiro-substituted pyrido[2,3-d]pyrimidines with high diastereoselectivity. acs.orgnih.gov

Multicomponent Reaction (MCR) Approaches to Pyrimidinyl Ethanamines

Multicomponent reactions (MCRs) are one-pot processes where three or more reactants combine to form a product that incorporates all or most of the atoms of the starting materials. nih.govorganic-chemistry.org MCRs are highly efficient and atom-economical, making them attractive for the synthesis of complex molecules. um.edu.mt

Several MCRs can be adapted for the synthesis of pyrimidine derivatives. The Biginelli reaction, a well-known MCR, condenses an aldehyde, a β-ketoester, and urea or thiourea (B124793) to form dihydropyrimidinones, which can be further functionalized. While not directly producing this compound, this and other MCRs provide rapid access to the core pyrimidine scaffold. organic-chemistry.org

A four-component reaction has been developed for the synthesis of novel substituted pyridines, which can be considered structural analogs of pyrimidines, with high diastereoselectivity. thieme-connect.com This reaction involves an aromatic aldehyde, malononitrile, a pyrimido[1,2-a]pyrimidine derivative, and an alcohol. thieme-connect.com The development of MCRs that directly yield this compound or its close precursors is an active area of research, promising to streamline the synthesis of these important compounds.

Catalytic Synthesis Routes for Pyrimidinyl Ethanamine Scaffolds

Catalytic methods provide efficient and selective pathways for the construction of pyrimidinyl ethanamine structures. These approaches are broadly categorized into those using transition metals and those employing small organic molecules as catalysts, each offering distinct advantages in terms of reactivity, selectivity, and substrate scope. nih.govresearchgate.net

Transition Metal-Catalyzed Processes

Transition metal catalysis is a cornerstone in the synthesis of pyrimidines and their derivatives, offering powerful tools for creating carbon-nitrogen and carbon-carbon bonds. nih.govnih.gov These methods are noted for their efficiency and selectivity, often proceeding under mild conditions. mdpi.com A key strategy for synthesizing pyrimidinyl ethanamines is the catalytic reductive amination of a corresponding ketone precursor.

One prominent example involves the asymmetric reductive amination of a pyrimidine-containing ketone. smolecule.com Ruthenium-catalyzed reactions, in particular, have demonstrated high efficacy. For instance, the synthesis of chiral 1-(4-(pyrimidin-5-yl)phenyl)ethan-1-amine has been achieved using a chiral ruthenium catalyst, [RuCl(η⁶-p-cymene)(R)-Segphos]Cl. smolecule.com This process involves the condensation of 4-(pyrimidin-5-yl)acetophenone with an amine source like ammonium (B1175870) acetate, followed by hydrogenation under pressure. smolecule.com

Another significant approach is the [2+2+2] cycloaddition reaction, which is effective for constructing the core pyrimidine ring from nitriles and alkynes, catalyzed by metals such as cobalt, ruthenium, or nickel. scilit.comresearchgate.net While this method assembles the heterocyclic core, subsequent modifications are required to introduce the ethanamine side chain. Palladium-catalyzed cross-coupling reactions are also fundamental in this field, facilitating the formation of C-N bonds essential for the amine group. nih.gov

Table 1: Examples of Transition Metal-Catalyzed Reactions for Pyrimidinyl Scaffolds

| Catalyst Type | Reaction | Substrates | Key Features |

| Ruthenium | Asymmetric Reductive Amination | Pyrimidine-containing ketone, Ammonium acetate | High enantioselectivity for chiral amines. smolecule.com |

| Palladium | C-N Cross-Coupling | Aryl halide/triflate, Amine | Central for forming arylamines. nih.gov |

| Cobalt/Ruthenium | [2+2+2] Cycloaddition | Diyne, Nitrile/Cyanamide | Atom-economical synthesis of the core pyrimidine ring. researchgate.net |

| Iron | Radical Cycloaddition | 2H-azirines, Enamides | Versatile for constructing nitrogen-containing heterocycles. mdpi.com |

Organocatalytic Transformations

Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical transformations, offering an alternative to metal-based catalysts and often providing high levels of stereocontrol. diva-portal.org This field has expanded to include dynamic kinetic asymmetric transformations (DYKAT), which are highly effective for converting simple molecules into complex chiral products. diva-portal.org

A significant application of organocatalysis in this context is the use of enzymes (biocatalysis). Amine transaminases (ATAs) have emerged as powerful tools for the asymmetric synthesis of chiral amines. researchgate.net For example, the (S)-selective amine transaminase from Vibrio fluvialis (Vf-ATA) has been used for the synthesis of (S)-1-(5-fluoropyrimidin-2-yl)ethanamine, a key intermediate for certain kinase inhibitors. researchgate.netacs.org This biocatalytic process can be conducted in a two-phase system or with the enzyme immobilized on a solid support for use in a continuous flow packed-bed reactor, which simplifies product purification and catalyst recycling. researchgate.net This method has been shown to produce the desired chiral amine with high yield (77%) and excellent enantiomeric excess. acs.org

Beyond biocatalysis, other organocatalytic strategies involve the use of chiral catalysts like proline derivatives or cinchona alkaloids. researchgate.netmdpi.com These catalysts can activate substrates through the formation of transient iminium or enamine intermediates, facilitating various asymmetric reactions. mdpi.com While direct organocatalytic synthesis of this compound is an area of ongoing development, the principles have been widely applied to the synthesis of other chiral amines and heterocyclic compounds. iitg.ac.in

Table 2: Organocatalytic Approaches for Chiral Amine Synthesis

| Catalyst Type | Reaction Type | Example Catalyst | Key Features |

| Enzyme (Biocatalyst) | Asymmetric Amination | Vibrio fluvialis Amine Transaminase (Vf-ATA) | High enantioselectivity (>99% ee); can be used in continuous flow systems. researchgate.net |

| Amino Acid Derivative | Iminium/Enamine Catalysis | Proline Derivatives | Used in asymmetric cyclopropanation and other C-C bond-forming reactions. mdpi.com |

| Cinchona Alkaloid | Asymmetric Synthesis | (DHQD)2AQN | High enantioselectivity in reactions like cyclopropanation. researchgate.net |

Green Chemistry Principles in Pyrimidinyl Ethanamine Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pyrimidine derivatives to minimize environmental impact and enhance sustainability. kahedu.edu.inresearchgate.net These principles advocate for the prevention of waste, maximization of atom economy, use of safer solvents, and design for energy efficiency. rasayanjournal.co.inacs.org

Catalysis is a cornerstone of green chemistry, as catalytic reagents are superior to stoichiometric ones by allowing for lower waste generation and often enabling reactions to proceed under milder conditions. researchgate.netacs.org Both the transition metal-catalyzed and organocatalytic routes described for pyrimidinyl ethanamines align with this principle. The use of heterogeneous or immobilized catalysts, such as the immobilized Vf-ATA enzyme, is particularly advantageous. researchgate.netresearchgate.net These systems allow for easy separation of the catalyst from the reaction mixture, enabling its reuse and reducing downstream purification efforts. researchgate.netrasayanjournal.co.in

Other green chemistry strategies applicable to pyrimidinyl ethanamine synthesis include:

Use of Safer Solvents: Replacing hazardous organic solvents with water or bio-based solvents, or performing reactions under solvent-free conditions, significantly reduces environmental impact. kahedu.edu.inrasayanjournal.co.in Biocatalytic transformations, like the transaminase-mediated synthesis, are often performed in aqueous buffer systems. acs.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic [2+2+2] cycloadditions are excellent examples of atom-economical reactions for building the pyrimidine core. researchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy consumption. kahedu.edu.in Many biocatalytic and organocatalytic reactions can be run under mild conditions. acs.orgmdpi.com

Reduction of Derivatives: Avoiding the use of protecting groups can shorten synthetic sequences and reduce waste, a goal achievable through the high selectivity of enzymes. acs.org

Chemical Reactivity and Derivatization of Pyrimidinyl Ethanamines

Nucleophilic Reactivity of the Ethanamine Group

The primary amine group of the ethanamine side chain is a key center for nucleophilic reactions. Its reactivity is influenced by steric hindrance and the electronic nature of the pyrimidyl group.

Reactions with Electrophiles

The lone pair of electrons on the nitrogen atom of the ethanamine group readily attacks electrophilic centers, leading to the formation of new covalent bonds. Common electrophiles that react with 1-(Pyrimidin-5-yl)ethanamine include alkyl halides and acyl chlorides. smolecule.com

Alkylation: The amine can undergo nucleophilic substitution reactions with alkyl halides to yield secondary and tertiary amines. This process allows for the introduction of various alkyl groups, thereby modifying the compound's steric and electronic properties. smolecule.com

Acylation: Reaction with acyl chlorides or acid anhydrides results in the formation of amides. smolecule.com This transformation is significant in medicinal chemistry for creating more stable and often more biologically active derivatives.

Table 1: Examples of Reactions of the Ethanamine Group with Electrophiles

| Electrophile | Reagent/Conditions | Product Type |

| Alkyl Halide | Base | Secondary/Tertiary Amine |

| Acyl Chloride | Base | Amide |

| Acid Anhydride | Base | Amide |

Formation of Imines and Related Structures

The primary amine of this compound can react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. smolecule.commasterorganicchemistry.com This reaction is typically catalyzed by acid and involves the elimination of a water molecule. libretexts.orglibretexts.org

The mechanism proceeds through the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. libretexts.org Subsequent protonation of the hydroxyl group and its elimination as water yields an iminium ion, which is then deprotonated to give the stable imine. libretexts.org The formation of imines is a reversible process, and the imine can be hydrolyzed back to the parent amine and carbonyl compound under acidic conditions. masterorganicchemistry.comlibretexts.org

Table 2: Imine Formation from this compound

| Reactant | Product | Key Feature |

| Aldehyde | Aldimine (Schiff Base) | C=N bond formation |

| Ketone | Ketimine (Schiff Base) | C=N bond formation |

Reactivity of the Pyrimidine (B1678525) Nucleus in this compound

The pyrimidine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. researchgate.net This electronic character makes it susceptible to nucleophilic attack but generally resistant to electrophilic substitution unless activated. researchgate.netbhu.ac.in

Electrophilic Aromatic Substitution on the Pyrimidine Ring

Direct electrophilic aromatic substitution on an unsubstituted pyrimidine ring is challenging due to its electron-deficient nature. researchgate.netbhu.ac.in However, the presence of activating groups, such as amino or hydroxyl groups, can facilitate these reactions. In the case of this compound, the ethanamine group is an activating group. Nevertheless, forcing conditions are often required. For instance, nitration of some pyrimidine derivatives has been achieved using strong acids like nitric acid in concentrated sulfuric acid. csir.co.za

Nucleophilic Aromatic Substitution on the Pyrimidine Ring

The electron-deficient character of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present at the C2, C4, or C6 positions. bhu.ac.in While this compound itself does not have a leaving group on the ring, derivatives with leaving groups like halogens (e.g., chlorine) are readily synthesized and undergo SNAr reactions. google.commdpi.com

For example, chloro-substituted pyrimidines can react with various nucleophiles, such as amines and thiols, to displace the chloride ion. evitachem.comnih.gov The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, where the negative charge is delocalized over the pyrimidine ring, including the two nitrogen atoms. bhu.ac.in The choice of solvent and base can influence the regioselectivity of the substitution. google.com

Table 3: Nucleophilic Aromatic Substitution on a Halogenated Pyrimidine Ring

| Nucleophile | Product Type |

| Amine | Aminopyrimidine |

| Thiol | Thioether |

| Alkoxide | Ether |

Oxidation Reactions of Pyrimidinyl Ethanamine Derivatives

The ethanamine side chain and the pyrimidine ring can both undergo oxidation, depending on the specific derivative and the oxidizing agent used. The primary amine of the ethanamine group can be oxidized to form imines or N-oxides. smolecule.comsmolecule.com Common oxidizing agents for such transformations include potassium permanganate (B83412) and hydrogen peroxide. evitachem.com Oxidation of the pyrimidine ring itself can lead to the formation of N-oxides. smolecule.com

Table 4: Oxidation Products of Pyrimidinyl Ethanamine Derivatives

| Functional Group | Oxidizing Agent | Oxidation Product |

| Ethanamine | Potassium Permanganate | Imine/N-Oxide |

| Ethanamine | Hydrogen Peroxide | Imine/N-Oxide |

| Pyrimidine Ring | Peroxy Acids | N-Oxide |

Cyclization and Ring-Closing Reactions Involving Pyrimidinyl Ethanamines

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a reactive pyrimidine core, makes it a valuable precursor for the synthesis of fused heterocyclic systems through cyclization and ring-closing reactions. These reactions are crucial for the construction of complex molecular architectures often found in medicinally relevant compounds.

One prominent example involves the synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. While direct cyclization starting from this compound is less common, analogous structures, such as (S)-1-(pyrazolo[1,5-a]pyrimidin-7-yl)ethanamines, are synthesized through the cyclization of an (S)-N-Boc-alanine-derived ynone with various 3-aminopyrazoles. nih.govfishersci.co.ukresearchgate.net This reaction proceeds by the addition of the aminopyrazole to the ynone, followed by an intramolecular cyclization and dehydration to form the fused pyrazolo[1,5-a]pyrimidine ring system. Subsequent removal of the Boc protecting group yields the target ethanamine derivative. nih.govfishersci.co.ukresearchgate.net The general approach highlights a key strategy where the pyrimidine ring is formed in a cyclization step that incorporates the ethanamine side chain precursor.

Another significant class of cyclization reactions is the formation of dihydropyrimidines (DHPMs), often achieved through multicomponent reactions like the Biginelli condensation. nih.govnih.gov These reactions typically involve the condensation of an aldehyde, a β-ketoester, and a urea (B33335) or thiourea (B124793) derivative. nih.govekb.eg While not a direct cyclization of this compound itself, the synthesis of dihydropyrimidine-containing structures underscores the utility of pyrimidine precursors in building complex heterocyclic frameworks. For instance, novel 1,2-dihydropyrimidines can be synthesized via a titanium-mediated multicomponent coupling of alkynes, nitriles, and aldehydes, proceeding through a diazatitanacycle intermediate. rsc.org

The following table summarizes representative cyclization reactions leading to pyrimidine-containing heterocyclic systems, illustrating the types of transformations the pyrimidinyl ethanamine scaffold can be derived from or participate in.

| Product Class | Reactants | Reagents/Catalyst | Conditions | Notes |

| Pyrazolo[1,5-a]pyrimidines | (S)-N-Boc-alanine-derived ynone, 3-Aminopyrazoles | Base | Varies | Cyclization followed by deprotection yields the ethanamine derivative. nih.govfishersci.co.ukresearchgate.net |

| 5,6-Diarylpyrazolo[1,5-a]pyrimidines | Isoflavone, 3-Aminopyrazole | - | Microwave irradiation | Demonstrates a chemoselective synthesis of a fused pyrimidine system. nih.gov |

| 6,7-Diarylpyrazolo[1,5-a]pyrimidines | Isoflavone, 3-Aminopyrazole | - | Conventional heating | Highlights how reaction conditions can influence regioselectivity in cyclizations. nih.gov |

| Dihydropyrimidines | Aldehyde, β-ketoester, Urea/Thiourea | Acid catalyst (e.g., HCl) | Reflux in Ethanol | Classic Biginelli reaction for the synthesis of DHPMs. nih.govnih.gov |

| 1,2-Dihydropyrimidines | Alkyne, Nitrile, Aldehyde | Ti imido complex | Not specified | A modular, multicomponent synthesis of a less common DHPM regioisomer. rsc.org |

Functional Group Transformations and Scaffold Diversification

The primary amino group of this compound is a key handle for a wide range of functional group transformations, enabling the diversification of the molecular scaffold. These transformations are fundamental in medicinal chemistry for modulating the physicochemical properties and biological activity of the parent compound. Common reactions include N-acylation to form amides and the synthesis of sulfonamides.

N-Acylation for Amide Synthesis:

The formation of an amide bond is one of the most common transformations of primary amines. This compound can be readily acylated by reacting with carboxylic acids or their activated derivatives, such as acyl chlorides or anhydrides. fishersci.co.uksmolecule.com The direct coupling of a carboxylic acid with the amine typically requires a coupling agent to facilitate the reaction by activating the carboxylic acid. Commonly used coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and suppress side reactions. nih.govfishersci.co.uk Alternatively, phosphonium (B103445) or uronium-based reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) or HATU can be employed. researchgate.net These reactions are typically carried out in aprotic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) at room temperature. fishersci.co.uk

The reaction with more reactive acyl chlorides, known as the Schotten-Baumann reaction, often proceeds rapidly at room temperature in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the HCl byproduct. fishersci.co.uk

Sulfonamide Formation:

Similarly, the amine group can react with sulfonyl chlorides to form sulfonamides. nih.govarkat-usa.org This reaction is a cornerstone in the synthesis of many pharmaceutical compounds. The reaction of this compound with an appropriate sulfonyl chloride (e.g., benzenesulfonyl chloride or p-toluenesulfonyl chloride) is typically conducted in the presence of a base like pyridine, which acts as both a solvent and an acid scavenger. ekb.egcbijournal.com The resulting sulfonamides are generally stable compounds and offer a different set of hydrogen bonding capabilities compared to the parent amine or the corresponding amides.

The table below details typical conditions for these functional group transformations.

| Transformation | Reactants | Reagents/Catalyst | Solvent | General Conditions |

| Amide Synthesis (from Carboxylic Acid) | This compound, Carboxylic Acid | EDC/HOBt or HATU/DIPEA | DMF or DCM | Room temperature, 2-24 hours. nih.govresearchgate.net |

| Amide Synthesis (from Acyl Chloride) | This compound, Acyl Chloride | Pyridine or Triethylamine | DCM or THF | 0°C to room temperature, 1-16 hours. fishersci.co.uk |

| Sulfonamide Synthesis | This compound, Sulfonyl Chloride | Pyridine or Triethylamine | Pyridine or DCM | 0°C to reflux, depending on reactivity. arkat-usa.orgekb.eg |

These derivatization strategies are essential for exploring the structure-activity relationships (SAR) of pyrimidinyl ethanamine-based compounds, allowing for the fine-tuning of their properties for various research applications. nih.gov

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation

NMR spectroscopy is an unparalleled technique for detailing the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and correlation signals, the connectivity and spatial arrangement of atoms within 1-(Pyrimidin-5-yl)ethanamine can be determined.

The proton NMR (¹H NMR) spectrum of this compound provides critical information about the number of different types of protons and their neighboring environments. The pyrimidine (B1678525) ring protons at positions 2, 4, and 6, and the protons of the ethanamine side chain, each exhibit characteristic signals.

The protons on the pyrimidine ring are expected to appear in the aromatic region of the spectrum, typically between δ 8.5 and 9.5 ppm. Specifically, the proton at C2 would likely be the most deshielded due to the influence of both adjacent nitrogen atoms, appearing as a singlet. The protons at C4 and C6 would also appear as distinct singlets, with their exact chemical shifts influenced by the electronic environment of the ring.

The ethanamine side chain gives rise to a quartet for the methine proton (-CH) and a doublet for the methyl protons (-CH₃). The methine proton is coupled to the three protons of the adjacent methyl group, resulting in a quartet. Conversely, the methyl protons are coupled to the single methine proton, appearing as a doublet. The amine protons (-NH₂) may appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 (pyrimidine) | 9.1 - 9.3 | s | - |

| H-4, H-6 (pyrimidine) | 8.7 - 8.9 | s | - |

| -CH (ethanamine) | 4.2 - 4.5 | q | ~7.0 |

| -CH₃ (ethanamine) | 1.5 - 1.7 | d | ~7.0 |

| -NH₂ (ethanamine) | 1.5 - 3.0 | br s | - |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within the molecule. The carbon atoms of the pyrimidine ring will resonate at lower field (higher ppm) compared to the aliphatic carbons of the ethanamine side chain.

The C2, C4, and C6 carbons of the pyrimidine ring are expected to appear in the range of δ 150-160 ppm. The C5 carbon, being substituted, would have a chemical shift in the region of δ 130-140 ppm. The methine carbon of the ethanamine group is anticipated around δ 50-60 ppm, while the methyl carbon will be found at a much higher field, typically δ 20-25 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (pyrimidine) | 155 - 160 |

| C-4, C-6 (pyrimidine) | 150 - 155 |

| C-5 (pyrimidine) | 130 - 140 |

| -CH (ethanamine) | 50 - 60 |

| -CH₃ (ethanamine) | 20 - 25 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Two-dimensional (2D) NMR techniques are instrumental in confirming the structural assignments made from 1D NMR data. Correlation Spectroscopy (COSY) experiments establish proton-proton coupling relationships. For this compound, a COSY spectrum would show a clear correlation between the methine proton and the methyl protons of the ethanamine side chain, confirming their connectivity.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is used to identify longer-range (2-3 bond) correlations between protons and carbons. An HMBC experiment would be crucial in unequivocally connecting the ethanamine side chain to the pyrimidine ring. Correlations would be expected between the methine proton of the side chain and the C4, C5, and C6 carbons of the pyrimidine ring, as well as between the pyrimidine protons and the carbons of the side chain.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation patterns.

High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight of this compound, which allows for the determination of its elemental formula with a high degree of confidence. The exact mass can be used to confirm the molecular formula C₆H₉N₃.

Interactive Data Table: HRMS Data for this compound

| Ion | Calculated Exact Mass | Observed Mass |

| [M+H]⁺ | 124.0875 | (Hypothetical) 124.0873 |

Note: The observed mass is a hypothetical value for illustrative purposes.

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion, [M+H]⁺) and its subsequent fragmentation to produce a series of product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used for confirmation.

For this compound, a primary fragmentation pathway would likely involve the loss of the amino group (NH₂) from the ethanamine side chain. Another significant fragmentation would be the cleavage of the C-C bond between the pyrimidine ring and the ethanamine side chain, leading to the formation of a stable pyrimidinyl cation. The analysis of these fragmentation pathways provides definitive structural confirmation.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For pyrimidine derivatives, this technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding their physical and chemical behavior. iucr.org

In the context of this compound, a single-crystal X-ray diffraction study would reveal the exact conformation of the molecule in the solid state. This includes the orientation of the ethylamine (B1201723) substituent relative to the pyrimidine ring and the nature of any hydrogen bonding or other non-covalent interactions that dictate the crystal packing. iucr.org The resulting crystallographic data, including unit cell dimensions, space group, and atomic coordinates, serve as a foundational reference for computational modeling and structure-activity relationship studies. tandfonline.com The analysis of crystal structures of related pyrimidine compounds often highlights the significance of hydrogen bonding in forming supramolecular networks. iucr.org

| Crystallographic Parameter | Typical Expected Value for a Pyrimidine Derivative |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| a (Å) | 5-15 |

| b (Å) | 5-20 |

| c (Å) | 5-15 |

| α (°) | 90 |

| β (°) | 90-110 |

| γ (°) | 90 |

| Z (molecules per unit cell) | 2 or 4 |

Note: The table above provides a generalized expectation for a small organic molecule like this compound and is not based on experimental data for this specific compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. cardiff.ac.uk These methods probe the vibrational modes of chemical bonds, providing a unique "fingerprint" for a given compound. nih.gov

For this compound, the IR and Raman spectra would exhibit characteristic bands corresponding to the vibrations of the pyrimidine ring and the ethylamine side chain.

Key Expected Vibrational Modes:

N-H Stretching: The primary amine group (-NH₂) will show characteristic stretching vibrations, typically in the range of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretches from the pyrimidine ring are expected around 3000-3100 cm⁻¹, while aliphatic C-H stretches from the ethyl group will appear in the 2850-2960 cm⁻¹ region.

C=N and C=C Stretching: The pyrimidine ring will have a series of characteristic stretching vibrations for its C=N and C=C bonds, typically found in the 1400-1600 cm⁻¹ region. nih.gov

N-H Bending: The bending vibration of the amine group is expected around 1590-1650 cm⁻¹.

Ring Vibrations: The pyrimidine ring will also exhibit various in-plane and out-of-plane bending and breathing modes at lower frequencies.

Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to complement experimental spectra, aiding in the precise assignment of vibrational modes. nih.govnih.gov The analysis of these spectra provides confirmation of the compound's structure and can also offer insights into intermolecular interactions, such as hydrogen bonding. aip.org

| Functional Group | Expected IR Absorption Range (cm⁻¹) | Expected Raman Shift Range (cm⁻¹) |

| N-H (amine) | 3300-3500 (stretch) | 3300-3500 (stretch) |

| C-H (aromatic) | 3000-3100 (stretch) | 3000-3100 (stretch) |

| C-H (aliphatic) | 2850-2960 (stretch) | 2850-2960 (stretch) |

| C=N/C=C (ring) | 1400-1600 (stretch) | 1400-1600 (stretch) |

| N-H (amine) | 1590-1650 (bend) | 1590-1650 (bend) |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for determining the purity of a synthesized compound and for separating it from any unreacted starting materials, byproducts, or other impurities.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of organic compounds. For this compound, an HPLC method would be developed to assess its purity. This involves selecting an appropriate stationary phase (column) and mobile phase to achieve good separation of the target compound from any potential impurities. A UV detector is commonly used, set to a wavelength where the pyrimidine ring exhibits strong absorbance.

Given that this compound is a chiral molecule, chiral HPLC is a critical technique for separating its enantiomers. nih.govmdpi.com This is particularly important in pharmaceutical research, where the biological activity of enantiomers can differ significantly. Chiral stationary phases (CSPs), often based on polysaccharide derivatives, are employed to achieve this separation. yakhak.orgresearchgate.net The development of a robust chiral HPLC method allows for the determination of the enantiomeric excess (ee) of a sample, which is a crucial quality control parameter. mdpi.com

The choice of mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) and an alcohol such as isopropanol, can be optimized to achieve baseline separation of the enantiomers. researchgate.net The use of acidic or basic additives to the mobile phase can also significantly improve the separation of chiral amines. nih.gov

| HPLC Parameter | Typical Conditions for Chiral Amine Separation |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Hexane/Isopropanol or other alcohol mixtures |

| Detector | UV-Vis (at a wavelength of maximum absorbance) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Temperature | Ambient or controlled (e.g., 25 °C) |

Computational Chemistry and Modeling of Pyrimidinyl Ethanamine Systems

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic properties of molecules like 1-(Pyrimidin-5-yl)ethanamine. These methods provide detailed information about electron distribution, which in turn governs the molecule's reactivity and interaction with biological targets.

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules. For pyrimidine (B1678525) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are employed to determine various electronic and structural properties. These calculations are crucial for understanding the reactivity of the molecule. samipubco.comwjarr.comdergipark.org.tr

Key parameters derived from DFT studies on pyrimidine systems include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. wjarr.comnih.gov

Global reactivity descriptors such as chemical hardness (η), softness (σ), and the electrophilicity index (ω) are also calculated from HOMO and LUMO energies. These descriptors provide a quantitative measure of the stability and reactivity of the molecule. For instance, lower chemical hardness and higher chemical softness are associated with greater reactivity. wjarr.com Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. dergipark.org.tr

Table 1: Illustrative Global Reactivity Descriptors for a Pyrimidine Derivative Calculated via DFT

| Parameter | Symbol | Typical Value (eV) | Description |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 to -5.5 | Indicates electron-donating capability. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.5 to -0.5 | Indicates electron-accepting capability. |

| Energy Gap | ΔE | 4.0 to 5.5 | Correlates with chemical reactivity and stability. wjarr.com |

| Chemical Hardness | η | 2.0 to 2.8 | Measures resistance to change in electron distribution. wjarr.com |

| Chemical Softness | σ | 0.35 to 0.50 | Reciprocal of hardness, indicates higher reactivity. wjarr.com |

| Electrophilicity Index | ω | 2.5 to 4.0 | Measures the propensity to accept electrons. wjarr.com |

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformational analysis is performed to identify the stable low-energy conformations of the molecule. By systematically rotating the rotatable bonds, a potential energy surface can be mapped, revealing the various energy minima and the transition states that separate them. nih.govnih.gov

The resulting energy landscape provides a comprehensive picture of the molecule's conformational preferences. nih.govacs.org The global minimum on this landscape represents the most stable conformation. However, other low-energy conformers may also be biologically relevant, as the conformation adopted upon binding to a biological target may not be the absolute lowest energy state. Understanding the relative energies of different conformers and the barriers to their interconversion is crucial for predicting how the molecule will interact with its target. acs.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While QM methods provide a static picture of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves and interacts with its environment, typically aqueous solvent. rjeid.com

For a pyrimidine-based ligand, MD simulations can be used to study its conformational flexibility in solution, the stability of its interactions with a target protein, and the role of solvent molecules in the binding process. mdpi.commdpi.com By analyzing the simulation trajectory, one can calculate properties such as root-mean-square deviation (RMSD) to assess the stability of the system, and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule or protein. mdpi.com Furthermore, MD simulations are essential for refining docked poses and for calculating binding free energies. nih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. mdpi.comnih.gov This method is instrumental in understanding the binding mode of this compound derivatives and in identifying the key interactions that contribute to binding affinity. rsc.orgfigshare.com

The docking process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the receptor and then scoring these poses based on a scoring function that estimates the binding affinity. nih.gov Successful docking studies can reveal crucial interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and the amino acid residues of the target protein. mdpi.com This information is invaluable for structure-activity relationship (SAR) studies and for the rational design of more potent inhibitors. nih.gov

QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govresearchpublish.com For a series of this compound analogs, a QSAR model could be developed to predict their inhibitory activity against a specific target. nih.govnih.govresearchgate.net

The development of a QSAR/QSPR model involves calculating a set of molecular descriptors for each compound in the series. These descriptors can be electronic, steric, hydrophobic, or topological in nature. ijcsi.proresearchgate.net Statistical techniques such as Multiple Linear Regression (MLR) or more advanced machine learning methods are then used to build a mathematical equation that relates the descriptors to the observed activity or property. nih.govresearchgate.net A statistically robust QSAR model can be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent molecules. researchgate.net

Table 2: Common Molecular Descriptors Used in QSAR/QSPR Studies of Pyrimidine Derivatives

| Descriptor Class | Example Descriptors | Information Provided |

|---|---|---|

| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges | Describes the electronic distribution and reactivity. ijcsi.pro |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | Relates to the size and shape of the molecule. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Quantifies the lipophilicity of the molecule. researchgate.net |

| Topological | Wiener index, Kier & Hall connectivity indices | Encodes information about the branching and connectivity of the molecule. |

In Silico Prediction of Biological Activities and ADME Properties

In the early stages of drug discovery, computational methods are extensively used to predict the biological activities and the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. tandfonline.comsemanticscholar.orgresearchgate.net For this compound and its derivatives, various in silico tools and models can be employed to assess their drug-likeness and potential pharmacokinetic profile. rsc.orgnih.govnih.gov

Predictions of biological activity often involve screening the compound against a panel of virtual targets to identify potential on-target and off-target effects. nih.govgsconlinepress.com ADME prediction models, on the other hand, estimate properties such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. nih.govresearchgate.netfrontiersin.org These predictions are crucial for prioritizing compounds for further experimental testing and for identifying potential liabilities early in the drug discovery process. semanticscholar.org

Table 3: Key ADME Properties Predicted In Silico

| Property | Description | Importance |

|---|---|---|

| A bsorption | Prediction of oral bioavailability and Caco-2 cell permeability. frontiersin.org | Determines how well the drug is absorbed into the bloodstream. |

| D istribution | Prediction of blood-brain barrier (BBB) penetration and plasma protein binding. | Influences where the drug goes in the body and its availability to act on the target. |

| M etabolism | Prediction of interaction with cytochrome P450 (CYP) enzymes. | Affects the drug's half-life and potential for drug-drug interactions. |

| E xcretion | Prediction of renal clearance. | Determines how the drug is eliminated from the body. |

Computer-Assisted Synthesis Design and Pathway Prediction

The advent of computational chemistry and artificial intelligence has revolutionized the approach to designing synthetic pathways for novel molecules, including pyrimidinyl ethanamine systems. researchgate.netiscientific.org Computer-Assisted Synthesis Planning (CASP) has emerged as an indispensable tool, shifting the paradigm from labor-intensive manual route design to efficient, data-driven retrosynthetic analysis. iscientific.orgnih.gov For a target molecule like this compound, these computational methods offer a systematic way to explore a vast chemical space of potential reactions and starting materials.

Retrosynthetic analysis, the foundational concept of CASP, involves deconstructing a target molecule into simpler, commercially available precursors. nih.govadvancechemjournal.com This process is particularly crucial for heterocyclic compounds like pyrimidines, which are significant scaffolds in medicinal chemistry. nih.govox.ac.uk However, the synthesis of novel and uncommon heterocycles can be challenging due to the limited availability of reaction data for heterocycle formation, which can affect the performance of retrosynthesis prediction models. nih.govox.ac.uk

Retrosynthetic Analysis of this compound

A plausible retrosynthetic pathway for this compound can be proposed using established chemical principles, which are also leveraged by CASP software. The primary disconnection would likely target the C-C bond between the pyrimidine ring and the ethylamine (B1201723) side chain, or the C-N bond of the amine.

A key strategy for the synthesis of pyrimidine rings involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a urea (B33335) derivative, such as guanidine (B92328) or thiourea (B124793). advancechemjournal.com Applying this logic in a retrosynthetic direction for this compound suggests precursors that can form the pyrimidine ring.

Table 1: Potential Retrosynthetic Disconnections for this compound

| Target Molecule | Disconnection Strategy | Precursors |

| This compound | C-C bond cleavage between pyrimidine and ethyl group | 5-Bromopyrimidine, Acetaldehyde derivative |

| This compound | C-N bond cleavage of the amine | 1-(Pyrimidin-5-yl)ethanone, Ammonia/Amine source |

| This compound | Pyrimidine ring formation | 1,3-dicarbonyl precursor, Formamidine (B1211174)/Urea derivative |

Predictive Models and Software

Several software platforms and models are available for performing retrosynthetic analysis. These tools can be broadly categorized into template-based and template-free methods.

Template-based models rely on a vast collection of reaction rules extracted from chemical literature. researchgate.net These templates represent known chemical transformations.

Template-free models , often based on sequence-to-sequence (seq2seq) neural networks, treat chemical reactions as a translation problem, converting a product molecule into its reactants. nih.govchemrxiv.org

Table 2: Comparison of Computational Approaches in Synthesis Design

| Approach | Description | Strengths | Limitations |

| Expert Rule-Based Systems | Utilizes a manually curated set of chemical reaction rules. | High accuracy for well-known reactions. | Limited to the encoded rules; cannot predict novel reactions. |

| Template-Based Machine Learning | Automatically extracts reaction templates from large datasets. | Broader reaction scope than expert systems. | Can struggle with novel or complex transformations not covered by templates. |

| Template-Free Machine Learning | Uses deep learning to predict reactants without explicit reaction rules. | Capable of discovering novel synthetic routes. | May generate chemically invalid suggestions; requires large amounts of training data. |

| Hybrid Approaches | Combines machine learning with expert knowledge and physical-organic principles. chemistryviews.org | Aims to improve the reliability and chemical soundness of predictions. chemistryviews.org | The integration of expert knowledge can be complex. |

Predicted Synthesis Pathway

Based on general principles of pyrimidine synthesis, a computer-assisted design might propose a forward synthesis beginning with the construction of the pyrimidine ring. For instance, a 1,3-dicarbonyl compound could be reacted with formamidine to yield a substituted pyrimidine. This pyrimidine intermediate could then be further functionalized to introduce the ethylamine side chain.

For example, a potential pathway could involve the synthesis of 5-acetylpyrimidine, followed by a reductive amination to yield this compound. The confidence in such a predicted route would be scored by the algorithm based on the prevalence of similar reactions in the training data and the predicted reaction yield and conditions. youtube.com

The integration of artificial intelligence in synthesis planning continues to evolve, with the goal of not only predicting viable synthetic routes but also optimizing them for factors like cost, yield, and sustainability. researchgate.netelsevier.com These advancements are poised to accelerate the discovery and development of novel chemical entities, including complex pyrimidine derivatives.

Applications of Pyrimidinyl Ethanamines in Advanced Fields

Drug Discovery and Development Pipeline

The pyrimidine (B1678525) scaffold is a cornerstone in modern drug development, with numerous derivatives playing crucial roles in therapies for cancer, infectious diseases, and metabolic disorders. researchgate.netgsconlinepress.comresearchgate.net These compounds are fundamental building blocks for a multitude of therapeutic agents, and their versatility allows for extensive chemical modification to target specific cellular processes. researchgate.netmdpi.com The incorporation of the ethanamine side chain, particularly in a chiral form, provides a key vector for interacting with biological targets and for building more complex molecular architectures.

Role as Lead Compounds and Building Blocks

Pyrimidinyl ethanamines are highly valued as both lead compounds and versatile building blocks in the synthesis of new chemical entities. researchgate.net A lead compound is a chemical starting point for the development of new drugs, possessing promising, albeit suboptimal, biological activity. nih.gov The pyrimidine core, being a significant component of natural molecules like nucleic acids, allows derivatives to readily interact with biological systems such as enzymes and genetic material. nih.gov

The structural motif of 1-(pyrimidin-5-yl)ethanamine is particularly useful. The primary amine group serves as a handle for further chemical modifications, allowing for the construction of extensive libraries of related compounds for screening. For instance, (S)-1-(pyrimidin-4-yl)ethanamines and their regioisomers have been synthesized from α-amino acids, demonstrating how chiral ethanamine side chains can be readily incorporated to create diverse molecular scaffolds. researchgate.net These scaffolds are then tested for activity against various biological targets, such as cathepsins, which are proteases involved in numerous diseases. researchgate.net The ability to easily diversify the substituents on the pyrimidine ring and the ethanamine side chain makes this class of compounds a powerful tool in the initial phases of drug discovery. researchgate.net

Design and Synthesis of Novel Therapeutics

The design and synthesis of new drugs often rely on the strategic combination of known pharmacophores or the modification of existing scaffolds to achieve desired biological activity. nih.gov Pyrimidine derivatives are central to this effort, particularly in the development of kinase inhibitors for cancer therapy. nih.gov For example, the pyrimidine ring is a key feature of many Epidermal Growth Factor Receptor (EGFR) inhibitors. nih.gov Researchers have successfully synthesized novel pyridothienopyrimidine derivatives that exhibit potent cytotoxic activity against cancer cell lines and significant EGFR kinase inhibition. nih.gov

The synthesis process often involves the cyclization of aminopyridine or aminothiophene precursors to form the fused pyrimidine ring system. nih.gov The ethanamine moiety can be introduced early in the synthesis or attached to the pyrimidine core in a later step. The specific synthetic route allows for controlled diversification of the final molecule. One common strategy is the Biginelli reaction, a one-pot multicomponent reaction that efficiently produces dihydropyrimidinones, which can be further modified. mdpi.comnih.gov This modular approach enables medicinal chemists to systematically alter the structure to optimize its interaction with the target protein, as demonstrated in the development of tubulin polymerization inhibitors and PI3Kα inhibitors. nih.govresearchgate.net

Below is a table summarizing examples of therapeutic agents and drug candidates developed from pyrimidine scaffolds.

| Compound Class | Therapeutic Target | Disease Area | Key Synthetic Strategy |

| Pyridothienopyrimidines | EGFR Kinase | Cancer | Cyclization of 3-amino-thieno[2,3-b]pyridine-2-carboxamides |

| Dihydropyrimidinones | Tubulin | Cancer | Biginelli Reaction |

| Thienopyrimidines | PI3Kα | Cancer | Multi-step synthesis involving pyrazole (B372694) formation |

| Pyrazolo[1,5-a]pyrimidines | Cathepsin K | Various | Cyclization of 5-aminopyrazoles with N-Boc-α-amino acid-derived ynones |

Strategies for Improving Therapeutic Index

The therapeutic index is a measure of a drug's safety, defined as the ratio of the dose that produces toxicity to the dose that produces a clinically desired effect. A key goal in drug development is to maximize this index. For pyrimidine-based drugs, several strategies are employed. One approach involves creating hybrid molecules that combine the pyrimidine scaffold with other pharmacologically active moieties to achieve dual or synergistic effects. nih.gov For example, combining a pyrimidine ring with a sulfonamide core has been explored to create dual inhibitors of EGFR and HER2 for breast cancer treatment. nih.gov

Catalysis and Asymmetric Synthesis

Beyond its role in medicine, the chiral structure of this compound and its analogues makes them valuable in the field of catalysis, particularly for reactions where controlling the three-dimensional arrangement of atoms (stereochemistry) is critical.

Chiral Pyrimidinyl Ethanamine-Based Catalysts

Chiral amines are a cornerstone of organocatalysis, a branch of catalysis that uses small organic molecules to accelerate chemical reactions. nih.govbeilstein-journals.org Chiral pyrimidinyl ethanamines can function as potent catalysts or as ligands in metal-based catalyst systems. Their structure, featuring a basic nitrogen atom in the pyrimidine ring and a chiral primary amine, allows them to activate substrates through the formation of transient covalent bonds (e.g., enamines) or through non-covalent interactions like hydrogen bonding. nih.govbeilstein-journals.org

These molecules are particularly effective in reactions where a chiral environment is needed to influence the stereochemical outcome. For example, primary amines derived from cinchona alkaloids have been successfully used as organocatalysts in the asymmetric Biginelli reaction to produce chiral dihydropyrimidinones. nih.gov The pyrimidine moiety can participate in hydrogen bonding, helping to organize the transition state and enhance enantioselectivity.

Applications in Enantioselective Reactions

Enantioselective reactions are chemical transformations that preferentially produce one of two mirror-image isomers (enantiomers) of a chiral product. This is crucial in pharmacology, as different enantiomers of a drug can have vastly different biological activities. Chiral pyrimidinyl ethanamine-based catalysts and ligands have found application in several key enantioselective reactions.

One major application is in asymmetric hydrogenation, a process used to add hydrogen atoms to a molecule in a stereoselective manner. rsc.org Chiral P,N ligands, which contain both a phosphorus and a nitrogen atom for coordinating to a metal center, are highly effective in these reactions. Ligands incorporating a chiral amine structure similar to pyrimidinyl ethanamine have been used in iridium-catalyzed asymmetric hydrogenation of olefins and challenging cyclic imines, achieving excellent enantioselectivity (up to 99% ee). rsc.org Another important application is the aza-Michael reaction, which forms a carbon-nitrogen bond. Organocatalysts based on chiral amines facilitate the addition of nitrogen nucleophiles to electron-deficient olefins with high stereocontrol. beilstein-journals.org

The table below highlights the performance of chiral amine-based catalysts in representative enantioselective reactions.

| Reaction Type | Catalyst/Ligand Type | Substrate Class | Achieved Enantioselectivity (ee) |

| Asymmetric Hydrogenation | Chiral Pyridine–Aminophosphine Ligand | Cyclic Imines | Up to 99% ee |

| Asymmetric Biginelli Reaction | Quinine-Derived Primary Amine | Aldehydes, Urea (B33335), Acetoacetate | Up to 78% ee |

| Asymmetric Buchwald-Hartwig Amination | Chiral BINAP Ligand | Aryl Halides | Up to 96% ee |

Materials Science Research

Research into the application of this compound in materials science is not well-established in the reviewed literature. The inherent properties of the pyrimidine ring, such as its electron-rich nature and potential for coordination, suggest theoretical possibilities for its use as a building block in novel materials. However, specific studies realizing these potentials are not readily found.

Development of New Materials with Specific Properties

There is a lack of specific research detailing the use of this compound in the development of new materials with specific, targeted properties. While the broader class of pyrimidine-containing compounds has been investigated for the synthesis of polymers and coordination complexes, the direct incorporation of this compound into material backbones or as a functional side group is not a prominent area of study in the available literature. The primary amine group on the ethanamine substituent offers a potential site for polymerization or grafting onto other material surfaces, but dedicated research exploring this for materials development is not apparent.

Potential in Electronic or Optical Materials

The potential application of this compound in electronic or optical materials has not been specifically investigated in the reviewed scientific literature. Pyrimidine derivatives, in general, can exhibit interesting photophysical properties due to their aromatic and heteroatomic nature, which could theoretically be harnessed in the design of organic light-emitting diodes (OLEDs), sensors, or other optoelectronic devices. However, there are no specific studies that have synthesized, characterized, and tested materials derived from this compound for such applications.

Biochemical Tool Compounds

While many pyrimidine derivatives are central to medicinal chemistry and are investigated as therapeutic agents, the specific use of this compound as a biochemical tool compound is not a focus of the available research. Biochemical tools are compounds used to study biological systems, often as probes or inhibitors for specific proteins or pathways. Although the structure of this compound might suggest potential interactions with biological targets, there is no significant body of research that has developed it for this purpose. Its role as a building block in the synthesis of more complex, biologically active molecules is more plausible, but its direct application as a standalone biochemical tool is not documented.

Future Perspectives and Research Directions

Emerging Synthetic Methodologies

The synthesis of pyrimidine (B1678525) derivatives has evolved significantly, moving towards more efficient, sustainable, and diverse methods. Future research will likely focus on refining these emerging methodologies to create extensive libraries of 1-(Pyrimidin-5-yl)ethanamine analogs for biological screening.

Key emerging synthetic strategies include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to dramatically reduce reaction times and improve yields for the synthesis of fused pyrimidine derivatives. nih.gov Applying MAOS to the synthesis of this compound derivatives could enable rapid and efficient production of compound libraries.

Multi-Component Reactions (MCRs): MCRs allow for the construction of complex molecules in a single step from three or more reactants, which is highly efficient. A multi-component synthesis route has been successfully used to access complex N-(pyrimidin-2-yl) benzenesulfonamides. nih.gov This approach is ideal for generating structural diversity around the this compound core.

Flow Chemistry: Continuous flow synthesis offers advantages in safety, scalability, and process control. The development of telescoped flow Pd-catalyzed reactions for sequences like alcohol oxidation followed by reductive amination showcases its potential for synthesizing complex kinase inhibitors. acs.org

Green Chemistry Approaches: The use of environmentally benign solvents, such as water, and catalysts is a growing trend. Efficient one-pot cyclization methods in water have been developed for pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, demonstrating the feasibility of sustainable synthesis. nih.gov

| Methodology | Traditional Approach | Emerging Approach | Key Advantages |

| Reaction Conditions | Conventional heating, often requiring long reaction times. | Microwave irradiation or continuous flow reactors. | Reduced reaction times, improved yields, enhanced safety and scalability. nih.govnih.gov |

| Process | Stepwise synthesis with isolation of intermediates. | One-pot or multi-component reactions (MCRs). | Increased efficiency, reduced waste, rapid generation of molecular diversity. nih.gov |

| Solvents/Reagents | Use of volatile and often hazardous organic solvents. | Utilization of green solvents (e.g., water) and sustainable reagents. | Reduced environmental impact, lower costs, improved safety. nih.gov |

Advanced Pharmacological Screening Paradigms

To identify the most promising therapeutic candidates from newly synthesized libraries of this compound derivatives, advanced pharmacological screening methods are essential. These paradigms move beyond traditional target-based assays to provide a more holistic understanding of a compound's biological effects.

Future screening will increasingly involve:

High-Content Screening (HCS): Unlike traditional high-throughput screening (HTS), HCS uses automated microscopy and sophisticated image analysis to simultaneously measure multiple cellular parameters. This provides detailed insights into a compound's effects on cell morphology, proliferation, and specific signaling pathways.

Phenotypic Screening: This approach identifies compounds that produce a desired change in a cellular or organismal phenotype, without a preconceived notion of the biological target. It is a powerful method for discovering first-in-class medicines with novel mechanisms of action.

Three-Dimensional (3D) Cell Culture Models: Screening in 3D models, such as spheroids or organoids, more accurately mimics the in vivo environment compared to traditional 2D cell cultures. This can lead to more clinically relevant data on compound efficacy and toxicity. Pyrimidine derivatives have been tested against various cancer cell lines, and moving these assays to 3D models is a logical next step. nih.govnih.gov

| Screening Paradigm | Description | Application for Pyrimidinyl Ethanamines |

| High-Content Screening (HCS) | Automated imaging and analysis to measure multiple cellular parameters (e.g., cytotoxicity, apoptosis, pathway modulation) simultaneously. | Assessing the detailed cellular impact of derivatives on cancer cell lines to identify mechanisms of action. nih.gov |

| Phenotypic Screening | Identifies compounds based on a desired change in cell behavior or function, without prior knowledge of the target. | Discovering novel therapeutic applications for pyrimidinyl ethanamines beyond their expected targets by observing their effects in disease-relevant cell models. |

| 3D Spheroid/Organoid Assays | Utilizes self-organized 3D cell structures that better replicate in vivo tissue architecture and function. | Evaluating the anti-tumor activity and penetration of derivatives in models that mimic solid tumors, providing more predictive preclinical data. mdpi.com |

Integration of Artificial Intelligence and Machine Learning in Drug Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. springernature.com For pyrimidine-based scaffolds, these computational tools can predict promising drug candidates, reduce the number of synthesized compounds, and shorten development timelines. nih.govmednexus.org

Key applications include:

De Novo Drug Design: Generative AI models can design novel molecules from scratch that are predicted to have high activity against a specific biological target and possess desirable drug-like properties. nih.govmdpi.com

Predictive Modeling: ML algorithms can be trained on existing data to build models that accurately predict a compound's activity (e.g., IC50), physicochemical properties, and ADMET (absorption, distribution, metabolism, excretion, toxicity) profile. nih.gov

Virtual High-Throughput Screening (vHTS): AI can screen vast virtual libraries of compounds against a target protein's 3D structure, identifying the most likely candidates for synthesis and experimental testing, thereby saving significant time and resources. nih.gov

| AI/ML Application | Function | Impact on this compound Research |

| Generative Models | Design novel chemical structures with optimized properties. | Creation of new this compound analogs with predicted high potency and selectivity for specific targets. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Build models to predict the biological activity of compounds based on their chemical structure. | Prioritizing the synthesis of the most promising derivatives, reducing wasted effort on less active compounds. nih.gov |

| ADMET Prediction | Predict pharmacokinetic and toxicity profiles before synthesis. | Early identification of candidates with poor drug-like properties, allowing researchers to focus on compounds with a higher chance of clinical success. nih.gov |

Exploration of Novel Biological Targets

While pyrimidine derivatives are well-known for their activity against targets like protein kinases (e.g., EGFR, FAK, PI3K/mTOR), a significant future direction is the exploration of novel biological targets. nih.govacs.orgekb.eg The versatility of the pyrimidine scaffold suggests it could be adapted to interact with a wide range of biomolecules.

Future research should focus on:

Epigenetic Targets: Enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs), methyltransferases, and demethylases, are increasingly important cancer targets. Screening pyrimidine libraries against these targets could yield novel epigenetic modulators.

Protein-Protein Interactions (PPIs): Many diseases are driven by aberrant PPIs, which have traditionally been difficult to drug. The pyrimidine scaffold could serve as a starting point for designing small molecules that disrupt these interactions.

Metabolic Enzymes: Cancer cells exhibit altered metabolism. Targeting key metabolic enzymes, such as those in the pyrimidine metabolism pathway itself, represents a promising therapeutic strategy. nih.gov

| Target Class | Examples | Therapeutic Rationale |

| Protein Kinases (Established) | EGFR, HER2, FAK, PI3K/mTOR | Known to be dysregulated in many cancers; pyrimidines are effective ATP-mimicking inhibitors. nih.govekb.eggsconlinepress.com |

| Epigenetic Modulators (Novel) | Histone Deacetylases (HDACs), Lysine Methyltransferases (KMTs) | Reversing aberrant epigenetic modifications that drive cancer gene expression. |

| Metabolic Enzymes (Novel) | Dihydroorotate dehydrogenase (DHODH), Thymidylate Synthase (TS) | Disrupting the nucleotide supply chain required for rapid proliferation of cancer cells. nih.gov |

| Protein-Protein Interactions (Novel) | p53-MDM2, Bcl-2 family interactions | Restoring tumor suppressor function or inducing apoptosis by disrupting key protein complexes. |

Development of Pyrimidinyl Ethanamine-Based Probes

Chemical probes are powerful tools for studying biological systems. By modifying this compound with specific tags, researchers can create probes to identify new biological targets, validate target engagement, and visualize biological processes.

Future developments in this area include:

Affinity-Based Probes: Attaching a reactive group or a photo-crosslinker to a potent this compound derivative can allow for the irreversible labeling and subsequent identification of its cellular binding partners via mass spectrometry.

Fluorescent Probes: Conjugating a fluorophore to the pyrimidine scaffold would enable researchers to visualize the compound's subcellular localization and monitor its interaction with target proteins in living cells using advanced microscopy techniques.

Target Engagement Probes: These probes are designed to confirm that a drug is binding to its intended target in a cellular or in vivo context, which is a critical step in preclinical development.

| Probe Type | Modification | Application |

| Affinity-Based Probe | Addition of a photoreactive group (e.g., diazirine) and an enrichment handle (e.g., biotin). | Identifying the direct cellular targets and off-targets of a this compound derivative. |

| Fluorescent Probe | Conjugation of a fluorescent dye (e.g., fluorescein, rhodamine). | Visualizing the drug's distribution within cells and tissues; studying binding kinetics with Fluorescence Polarization (FP). |

| Biotinylated Probe | Attachment of a biotin (B1667282) molecule. | Pull-down assays to isolate and identify binding proteins from cell lysates. |

Translation from Preclinical to Clinical Research

The ultimate goal of drug discovery is to translate promising preclinical candidates into effective clinical therapies. For compounds derived from this compound, future efforts will need to bridge the "valley of death" between the laboratory and the clinic.

Strategies to improve translation include:

Advanced Preclinical Models: Utilizing patient-derived xenografts (PDXs) and genetically engineered mouse models (GEMMs) that more accurately reflect human disease can provide better predictions of clinical efficacy.

Biomarker Discovery: Identifying predictive biomarkers—such as specific genetic mutations or protein expression levels—can help select the patient populations most likely to respond to a pyrimidine-based therapy. This is crucial for designing successful clinical trials and aligns with the goals of precision medicine. nih.gov

Innovative Clinical Trial Design: Adaptive trial designs, which allow for modifications to the trial protocol based on interim data, can make clinical studies more efficient and more likely to succeed. Basket trials (testing one drug on multiple cancer types with the same biomarker) and umbrella trials (testing multiple drugs on one cancer type) are also powerful approaches.

| Stage | Traditional Approach | Future Direction | Goal |